N1,N3-DIETHYL-N1,N3-BIS(2-METHYLPHENYL)-5-NITROBENZENE-1,3-DICARBOXAMIDE
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Overview
Description
N,N’-Diethyl-5-nitro-N,N’-di-o-tolyl-isophthalamide is a chemical compound with the molecular formula C26H28N2O2 and a molecular weight of 400.525 g/mol. This compound is part of a collection of rare and unique chemicals used primarily in early discovery research.
Preparation Methods
The synthetic routes and reaction conditions for N,N’-Diethyl-5-nitro-N,N’-di-o-tolyl-isophthalamide are not extensively documented in the available literature. it is typically synthesized through a series of organic reactions involving the appropriate starting materials and reagents.
Chemical Reactions Analysis
N,N’-Diethyl-5-nitro-N,N’-di-o-tolyl-isophthalamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N,N’-Diethyl-5-nitro-N,N’-di-o-tolyl-isophthalamide is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action for N,N’-Diethyl-5-nitro-N,N’-di-o-tolyl-isophthalamide is not well-documented. like other similar compounds, it may exert its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
N,N’-Diethyl-5-nitro-N,N’-di-o-tolyl-isophthalamide can be compared with other similar compounds, such as:
N,N’-Diethyl-N,N’-di-o-tolyl-isophthalamide: This compound has a similar structure but lacks the nitro group.
N,N’-Diethyl-5-nitro-N,N’-di-p-tolyl-isophthalamide: This compound has a similar structure but with a different substitution pattern on the aromatic ring.
The uniqueness of N,N’-Diethyl-5-nitro-N,N’-di-o-tolyl-isophthalamide lies in its specific substitution pattern and functional groups, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C26H27N3O4 |
---|---|
Molecular Weight |
445.5g/mol |
IUPAC Name |
1-N,3-N-diethyl-1-N,3-N-bis(2-methylphenyl)-5-nitrobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C26H27N3O4/c1-5-27(23-13-9-7-11-18(23)3)25(30)20-15-21(17-22(16-20)29(32)33)26(31)28(6-2)24-14-10-8-12-19(24)4/h7-17H,5-6H2,1-4H3 |
InChI Key |
PVINLPZAWNIYEL-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)N(CC)C3=CC=CC=C3C |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)N(CC)C3=CC=CC=C3C |
Origin of Product |
United States |
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